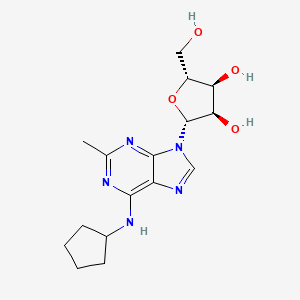

N-Cyclopentyl-2-methyladenosine

Description

Structure

3D Structure

Properties

CAS No. |

222159-14-0 |

|---|---|

Molecular Formula |

C16H23N5O4 |

Molecular Weight |

349.38 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

SNKCKGGONFMYNX-XNIJJKJLSA-N |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |

Origin of Product |

United States |

Chemical Synthesis and Structural Derivatization of N Cyclopentyl 2 Methyladenosine

Advanced Synthetic Methodologies for N-Cyclopentyl-2-methyladenosine and Analogues

The creation of this compound and its derivatives relies on a multi-step process involving the formation of the fundamental nucleoside structure, followed by specific modifications to the purine (B94841) and ribose moieties.

To investigate the role of the ribose moiety in receptor binding, 2'-C-methyl analogues of selective adenosine (B11128) receptor agonists have been synthesized. acs.orgnih.gov This modification involves introducing a methyl group at the 2' position of the ribose sugar. The synthesis of these analogues, such as the 2'-C-methyl derivative of N6-cyclopentyladenosine (CPA), has been undertaken to probe the subdomain of the adenosine receptor that binds the sugar component. acs.org

Studies have shown that the 2'-C-methyl modification generally leads to a decrease in affinity, particularly at the A2A and A3 adenosine receptors. acs.orgnih.gov However, when this modification is combined with N6-substitutions known to confer high potency and selectivity for A1 receptors, the high affinity can be retained and selectivity enhanced. acs.orgnih.gov For example, 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA) displays a high affinity for A1 receptors with a Ki value of 1.8 nM and demonstrates significant selectivity over A2A and A3 receptors. nih.gov

| Compound | Modification | Receptor Affinity (Ki, nM) | A1 vs A2A Selectivity | A1 vs A3 Selectivity |

| 2'-Me-CCPA | 2'-C-methyl, 2-chloro, N6-cyclopentyl | 1.8 (A1) | 2166-fold | 2777-fold |

Table 1: Binding affinity and selectivity of 2'-Me-CCPA, a 2'-C-methyl analogue, for adenosine receptors. Data sourced from PubMed. nih.gov

A cornerstone of nucleoside synthesis is the coupling of the heterocyclic purine base with the ribose sugar. The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most common and mildest method for achieving this transformation. drugfuture.comwikipedia.org This reaction involves the use of a silylated heterocyclic base, which is more soluble and nucleophilic, and a protected sugar derivative (like a peracylated sugar) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf). wikipedia.orgrsc.orgnih.gov

The typical Vorbrüggen synthesis is a three-step process:

Silylation of the nucleobase to enhance its solubility and nucleophilicity. rsc.org

Condensation with a protected sugar, catalyzed by a Lewis acid. wikipedia.orgrsc.org

Deprotection to remove the protecting groups and yield the final nucleoside. rsc.org

This method is highly effective for producing β-nucleosides, which are the naturally occurring anomers. drugfuture.com The stereoselectivity of the reaction is a critical aspect, although achieving specific anomers can sometimes be challenging. wikipedia.orgresearchgate.net

Following the successful coupling of the purine and ribose, further modifications are often required. To synthesize N6-substituted adenosine derivatives like this compound, a key step is the selective substitution of a leaving group at the 6-position of the purine ring. This is often achieved by starting with a 6-chloropurine (B14466) ribonucleoside. google.com The chlorine atom can then be displaced by a primary amine, such as cyclopentylamine, in an amination reaction to install the N6-cyclopentyl group. researchgate.net

Protecting groups are essential throughout the synthesis to prevent unwanted side reactions at the various functional groups on the sugar and base moieties. For instance, the hydroxyl groups of the ribose are commonly protected as acetates or with an isopropylidene group. nih.gov The amino group of adenine (B156593) can be protected by converting it into a 2,5-dimethylpyrrole adduct, which is stable to basic conditions but can be removed with trifluoroacetic acid (TFA) and water. researchgate.net The final step in the synthesis involves the removal of all protecting groups, a process known as deprotection. This can be accomplished through various methods, such as ammonolysis for acyl groups or acid hydrolysis for isopropylidene groups, to yield the target molecule. researchgate.netnih.gov

Derivatization Strategies for N-Cyclopentyl-substituted Adenosine Analogues

To further refine the pharmacological profile of N-cyclopentyladenosine analogues, derivatization at multiple positions on the adenosine scaffold is a common strategy. These modifications aim to enhance receptor affinity, selectivity, and efficacy.

Modifications at the 5'-position of the ribose ring, in combination with substitutions at the N6- and C2-positions of the purine ring, have been explored to develop new adenosine receptor ligands. nih.gov Novel 2,5'-disubstituted adenosine derivatives have been synthesized and show affinities in the nanomolar range for both A2A and A3 receptors. nih.gov

In these series, introducing a small 5'-S-alkyl-5'-thio substituent, such as a methyl-5'-thio group, generally results in the highest affinities for both A2A and A3 receptors. nih.gov Conversely, larger substituents like n-propyl or i-propyl-5'-thio groups tend to increase selectivity for the A3 receptor. nih.gov These disubstituted derivatives often behave as partial agonists at both A2A and A3 receptors. nih.gov

| Compound | 2-Substituent | 5'-Substituent | A2A Receptor Affinity (Ki, nM) | A3 Receptor Affinity (Ki, nM) |

| 4 | 1-Hexynyl | Hydroxyl | 6 | 18 |

| 37 | 1-Hexynyl | S-methyl-5'-thio | 60 | 15 |

Table 2: Receptor affinities of representative 2,5'-disubstituted adenosine derivatives. Data sourced from the Journal of Medicinal Chemistry. nih.gov

The N6-position is a critical determinant of adenosine receptor affinity and selectivity. N6-cycloalkyl-substituted adenosines, such as N6-cyclopentyladenosine (CPA), are well-established A1 receptor agonists. nih.gov The size of the cycloalkyl ring influences efficacy; those with five or fewer carbons tend to be full agonists at the human A3 receptor, while those with six or more carbons act as partial agonists. nih.gov

To further explore this region, a series of N6-cycloalkyl and N6-bicycloalkyl-substituted adenosine derivatives have been synthesized, often combined with modifications at the C5' or C2' position. nih.govcore.ac.uk For instance, the synthesis of 5'-chloro-5'-deoxy-N6-cyclopentyladenosine resulted in a compound with subnanomolar affinity and high selectivity for the human A1 adenosine receptor. nih.gov The introduction of bicycloalkyl groups, such as an endo-norborn-2-yl moiety, at the N6-position has also been investigated to create potent and selective A1 agonists. nih.govnih.gov N6-(endo-Norbornyl)adenosine has been identified as being highly selective for A1 receptors in both rats and humans. nih.gov

Regiospecificity and Stereochemistry in this compound Synthesis

The biological activity of nucleoside analogues is highly dependent on their specific three-dimensional structure, making regiospecificity and stereochemistry critical considerations during synthesis.

Regiospecificity: During the glycosylation step—the formation of the N-glycosidic bond between the purine base and the ribose sugar—there is a possibility of forming different positional isomers. The reaction can yield both N-9 and N-7 substituted purine isomers. openaccesspub.org For adenosine derivatives, the biologically active form is typically the N-9 isomer. Synthetic strategies are therefore optimized to favor the formation of this regioisomer.

Stereochemistry: The stereochemistry at the anomeric carbon (C1') of the ribose is crucial. The desired product is the β-anomer, where the purine base is on the same side of the furanose ring as the C5' substituent. The Vorbrüggen glycosylation method is widely used because it reliably produces the β-anomer with high stereoselectivity. acs.orgnih.gov However, other coupling reactions, such as those involving silylated purines and thioglycosides, can sometimes result in a mixture of α- and β-anomers, which then requires careful chromatographic separation to isolate the desired β-isomer. researchgate.net

Based on a comprehensive review of scientific literature and chemical databases, there is currently no specific research data available for the chemical compound “this compound” matching the detailed outline requested. The search results consistently refer to related but distinct adenosine receptor agonists, such as N6-Cyclopentyladenosine (CPA), 2-Chloro-N6-cyclopentyladenosine (CCPA), and 2-Chloro-N-cyclopentyl-2'-methyladenosine (2'MeCCPA).

Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on the specified advanced research applications and methodologies. The existing research data pertains to other derivatives of adenosine, which, while structurally similar, have their own unique pharmacological profiles and applications. Fulfilling the request with information on these related compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as instructed.

Future Directions and Research Perspectives for N Cyclopentyl 2 Methyladenosine Analogues

Exploration of Novel Adenosine (B11128) Receptor Ligands Derived from the N-Cyclopentyl-2-methyladenosine Scaffold

The N-cyclopentyladenosine scaffold has proven to be a versatile template for developing potent and selective adenosine receptor (AR) agonists. acs.org Modifications at various positions of the purine (B94841) and ribose moieties have yielded compounds with distinct pharmacological profiles. Future research will likely continue this exploration, seeking to fine-tune ligand properties for enhanced selectivity and efficacy.

A key strategy involves substitutions at the C-2 and N6 positions of the adenosine core. For instance, the introduction of a chlorine atom at the C-2 position, combined with a cyclopentyl group at the N6 position, has led to potent and A1R-selective agonists. acs.org Further exploration of N6-bicyclic and N6-(2-hydroxy)cyclopentyl derivatives has also yielded promising A1R agonists. cam.ac.uk The synthesis of analogues with modifications like 2-alkynyl groups has resulted in selective A2A receptor agonists. acs.org

Researchers are also investigating the impact of constraining the ribose moiety. The use of a methanocarba modification, which locks the ribose-like ring into a specific conformation, has been shown to maintain high receptor affinity and selectivity for N6-cyclopentyl substituted adenosine derivatives at A1 or A3 ARs. nih.gov

The development of novel ligands is often guided by computational methods. In silico homology modeling and ligand docking are used to predict how new derivatives will interact with the receptor binding pocket, providing insights into the mechanisms of recognition and activation. cam.ac.uk This synergy between synthetic chemistry and computational modeling accelerates the discovery of ligands with desired properties.

Table 1: Examples of N-Cyclopentyladenosine Analogues and their Receptor Affinity This table is interactive. You can sort and filter the data.

| Compound Name | Modification | Target Receptor | Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| N6-Cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine (TCPA) | 2-(3-phenylaminocarbonyltriazene-1-yl) | Human A1 | 2.8 ± 0.8 nM | 75-fold vs A2A, 214-fold vs A3 |

| (N)-methanocarba-N6-(3-iodobenzyl)adenosine | (N)-methanocarba, N6-(3-iodobenzyl) | A3 | 4.1 nM | Highly selective partial agonist |

| 2-chloro-(N)-methanocarba-N6-(3-iodobenzyl)adenosine (MRS 1760) | 2-chloro, (N)-methanocarba, N6-(3-iodobenzyl) | A3 | 2.2 nM | Highly selective partial agonist |

| 2-chloro-N6-cyclopentyladenosine (CCPA) derivative (MRS 1761) | 2-chloro | Human A1 | - | Full, selective agonist |

Advancements in Understanding Adenosine Receptor Subtype-Specific Signaling Mechanisms

The four adenosine receptor subtypes (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) that mediate diverse physiological effects. nih.gove-century.us A significant challenge and area of future research is to dissect the distinct signaling pathways activated by each subtype. The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate it. acs.orgresearchgate.net

The development of subtype-selective ligands, including analogues of this compound, is crucial for these investigations. researchgate.net These tools allow researchers to selectively activate a single receptor subtype and observe the downstream cellular consequences. For example, the use of chimeric A1/A2A receptors has revealed that specific structural elements within the receptors determine their coupling to different G-proteins. e-century.us

Future studies will likely focus on:

Biased Agonism: Investigating how different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways over others.

Receptor Oligomerization: Exploring how adenosine receptors form homomers or heteromers with other GPCRs and how this influences signaling outcomes. researchgate.net

Cellular and Tissue Specificity: Understanding how the signaling mechanisms of a particular receptor subtype can vary between different cell types and tissues, which is critical for predicting the physiological effects of new drugs. e-century.usmdpi.com

A deeper understanding of these mechanisms is essential for the rational design of therapeutics that can selectively modulate beneficial signaling pathways while avoiding those that cause adverse effects. researchgate.net

Methodological Innovations in Purinergic System Research

Progress in understanding the purinergic system is intrinsically linked to the development of new research methodologies. Future advancements will likely come from a variety of innovative techniques aimed at studying receptors, enzymes, and transporters with greater precision.

Emerging areas of methodological innovation include:

Advanced Imaging Techniques: The use of super-resolution microscopy and novel fluorescent probes to visualize receptor trafficking, localization, and interaction with other proteins in real-time.

Cryo-Electron Microscopy (Cryo-EM): This technique is becoming increasingly important for determining the high-resolution structures of GPCRs, including adenosine receptors, in complex with their ligands and signaling partners. This structural information is invaluable for drug design.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to build comprehensive models of purinergic signaling networks. This can help to identify novel drug targets and predict the system-wide effects of pharmacological interventions.

Novel Assay Development: Creating more sensitive and high-throughput assays to screen chemical libraries for new receptor ligands and to characterize their functional properties, such as biased agonism. nih.gov

In Vivo Models: The development of more sophisticated animal models, including genetically modified animals, to study the role of the purinergic system in health and disease. nih.gov

These methodological innovations will provide researchers with powerful new tools to investigate the intricate workings of the purinergic system and to accelerate the discovery of new therapeutics. nih.gov

Potential for Further Academic Investigation as a Research Tool

This compound and its analogues are invaluable research tools for the academic community. Their utility stems from their ability to selectively probe the function of adenosine receptor subtypes in a wide range of physiological and pathological processes.

As highly selective agonists, these compounds allow researchers to:

Elucidate the physiological roles of specific adenosine receptor subtypes in different tissues and organ systems. mdpi.com

Investigate the involvement of these receptors in various disease states, including cardiovascular disorders, neurodegenerative diseases, inflammation, and cancer. nih.gove-century.us

Validate adenosine receptors as potential therapeutic targets.

Characterize the pharmacological properties of new, unclassified compounds by comparing their effects to those of known selective ligands.

The continued development of new analogues with even greater selectivity and unique pharmacological properties will further enhance their value as research tools. For example, the creation of radiolabeled or fluorescently tagged versions of these ligands can facilitate binding studies and imaging experiments. The availability of a diverse chemical toolbox of selective adenosine receptor modulators is essential for advancing our fundamental understanding of purinergic signaling and for paving the way for new therapeutic strategies. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling N-Cyclopentyl-2-methyladenosine in laboratory settings?

this compound requires strict adherence to safety guidelines due to its potential hazards. Key protocols include:

- Use of personal protective equipment (PPE): Gloves, lab coats, goggles, and masks to prevent skin contact, inhalation, or eye exposure .

- Proper ventilation: Conduct experiments in fume hoods to mitigate inhalation risks.

- Emergency procedures: Immediate eye rinsing with water for 15+ minutes (S26 safety protocol) and medical consultation if exposure occurs .

- Waste disposal: Follow institutional guidelines for chemical waste.

Q. How should researchers design experiments to synthesize and characterize this compound?

Synthesis and characterization require:

- Synthetic routes : Reference established methods for adenosine derivatives, ensuring cyclopentyl and methyl group incorporation via nucleophilic substitution or cross-coupling reactions.

- Characterization : Use NMR (¹H, ¹³C) to confirm structural integrity, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. For novel compounds, provide full spectral data and elemental analysis .

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) meticulously to enable replication .

Q. What analytical techniques are critical for assessing the purity of this compound?

Purity assessment involves:

- Chromatography : Reverse-phase HPLC with UV detection at 260 nm (adenosine absorbance maxima).

- Impurity profiling : Compare against known impurities (e.g., cyclopentylphenylmethanone or methyl benzoylformate) using reference standards .

- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Contradictions often arise from methodological variability. Address them by:

- Standardizing assays : Use consistent cell lines (e.g., HEK293 for adenosine receptor studies) and control for variables like pH, temperature, and co-solvents.

- Dose-response curves : Validate activity across multiple concentrations to identify non-linear effects .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 2'-O-Methyladenosine) to contextualize results .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Stability challenges include hydrolysis and oxidation. Mitigate via:

- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation.

- Temperature control : Store solutions at -20°C and avoid freeze-thaw cycles.

- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions .

Q. How can advanced computational methods enhance the study of this compound's receptor-binding mechanisms?

Computational approaches include:

- Molecular docking : Simulate interactions with adenosine receptors (A₁, A₂ₐ) using software like AutoDock Vina.

- Molecular dynamics (MD) : Analyze binding stability over 100+ ns simulations to identify key residues (e.g., His251 in A₂ₐ receptor).

- QSAR modeling : Correlate substituent effects (cyclopentyl vs. methyl groups) with activity trends .

Methodological Best Practices

Q. What are the ethical and technical considerations for sharing datasets involving this compound?

- Data transparency : Provide raw NMR/HPLC files, experimental parameters, and negative results in supplementary materials .

- Ethical compliance : Anonymize human-derived data (e.g., metabolite studies) and adhere to institutional review board (IRB) guidelines .

- Repositories : Deposit datasets in public repositories like Figshare or Zenodo with CC-BY licenses .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.